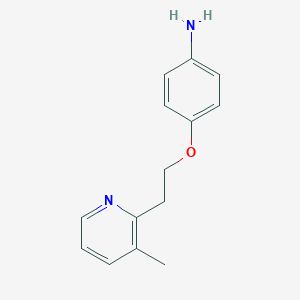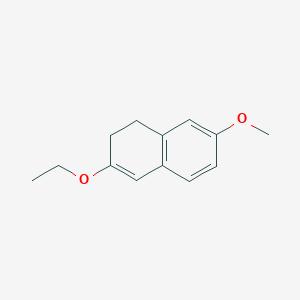
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene, also known as EM-DN, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. EM-DN belongs to the class of naphthalene derivatives and has been found to exhibit unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not well understood. However, it is believed to act by modulating various signaling pathways in cells. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes.
Biochemische Und Physiologische Effekte
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to exhibit unique biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has also been found to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in cells. In addition, 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is also stable and can be stored for long periods of time. However, there are some limitations to using 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene in lab experiments. The mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not well understood, which makes it difficult to design experiments to study its effects. In addition, 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not readily available commercially, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene. One direction is to further study the mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene. Understanding how 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene modulates signaling pathways in cells will provide insight into its potential applications in various fields. Another direction is to study the effects of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene in vivo. Most studies on 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene have been conducted in vitro, and it is important to determine whether the effects observed in vitro translate to in vivo conditions. Finally, future research can focus on developing more efficient and cost-effective methods for synthesizing 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene.
Eigenschaften
CAS-Nummer |
150613-13-1 |
|---|---|
Produktname |
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene |
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
3-ethoxy-7-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16O2/c1-3-15-13-7-5-10-8-12(14-2)6-4-11(10)9-13/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
VUFWFUDFBGKNPO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(CC1)C=C(C=C2)OC |
Kanonische SMILES |
CCOC1=CC2=C(CC1)C=C(C=C2)OC |
Synonyme |
Naphthalene, 3-ethoxy-1,2-dihydro-7-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

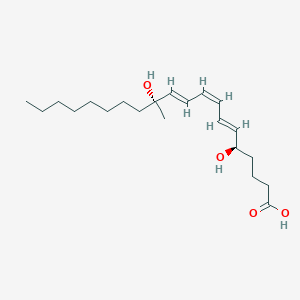
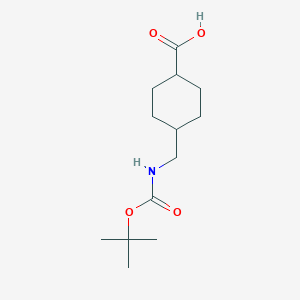
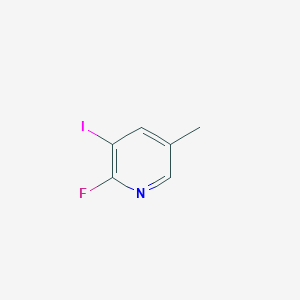
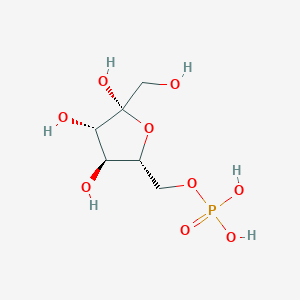
![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
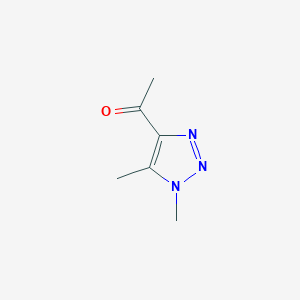
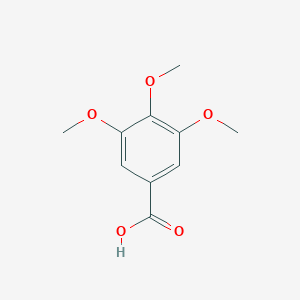
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
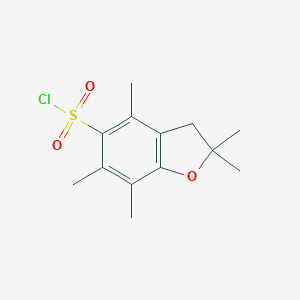
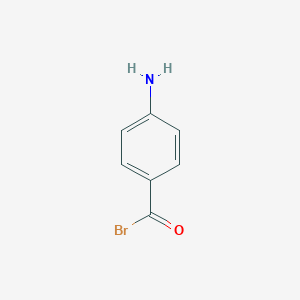
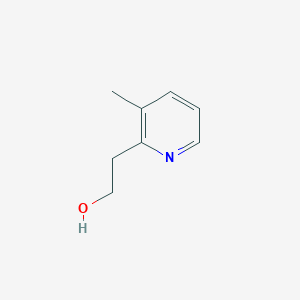
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)
